5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(4-Ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its structure includes a bicyclic system combining a pyrrolidine ring with a 1,2,3-triazole ring, substituted at the 1- and 5-positions with 4-fluorophenyl and 4-ethylphenyl groups, respectively.
For instance, similar fused heterocycles are often synthesized via condensation reactions involving halogenated ketones and triazole precursors, as seen in .
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-2-11-3-7-13(8-4-11)22-17(24)15-16(18(22)25)23(21-20-15)14-9-5-12(19)6-10-14/h3-10,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAHRZITPKGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethylphenyl and fluorophenyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolo-Isoxazole Derivatives
The compound 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () shares a fused pyrrolo-heterocyclic core but replaces the 1,2,3-triazole with an isoxazole ring. Key differences include:
- Electronic Effects : The isoxazole oxygen atom introduces stronger electron-withdrawing character compared to the triazole’s nitrogen-rich system, altering dipole moments and solubility.
- Substituent Impact : The 4-methoxyphenyl group in the isoxazole derivative provides steric bulk and electron-donating properties, contrasting with the 4-ethylphenyl group in the target compound .
1,2,4-Triazole Derivatives
The 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a triazole backbone but lacks the fused pyrrolo-dione system. Key distinctions:
- Functional Groups : The sulfonylphenyl substituent enhances polarity and hydrogen-bonding capacity, unlike the ethylphenyl group in the target compound.
Physicochemical and Reactivity Comparisons
Reactivity Insights
- Triazole vs. Isoxazole Cores : The 1,2,3-triazole in the target compound may exhibit greater thermal stability compared to isoxazole due to aromatic nitrogen content, as seen in related heterocycles .
- Substituent Effects : The ethyl group in the target compound could enhance lipophilicity relative to the methoxy group in the isoxazole analogue, impacting solubility and bioavailability .
Methodological Considerations
The synthesis of the target compound may parallel procedures in , where sodium ethoxide facilitates coupling reactions between triazoles and halogenated ketones. Structural refinement of such compounds, if crystallized, would employ tools like SHELXL (), though this remains speculative without direct data .
Biological Activity
5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₅FN₄O₂
- IUPAC Name : this compound
Antiviral Activity
Research has demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit potent antiviral properties. For instance:
- Anti-HIV Activity : A study evaluated several pyrrolo[3,4-d][1,2,3]triazole derivatives for their anti-HIV activity. The compounds showed single-digit micromolar potencies against HIV-1. Specifically, modifications to the phenyl groups significantly influenced their antiviral efficacy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of NF-κB Activation : Certain derivatives were found to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages without inducing cytotoxicity. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging studies indicate that this class of compounds may possess anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that pyrrolo[3,4-d][1,2,3]triazole derivatives can induce apoptosis and inhibit cell proliferation. These effects are attributed to the modulation of key signaling pathways involved in cancer progression .
Case Study 1: Synthesis and Evaluation of Antiviral Activity
A comprehensive study synthesized multiple derivatives of pyrrolo[3,4-d][1,2,3]triazole and evaluated their biological activities. The results indicated that:
- Compound Variations : Modifications in the ethyl and fluorophenyl groups led to variations in antiviral potency.
- Optimal Structures : Specific substitutions were identified as optimal for enhancing biological activity against HIV.
| Compound ID | Structure Description | Anti-HIV Potency (µM) |
|---|---|---|
| 1 | 5-(4-Ethylphenyl) | 8 |
| 2 | 1-(4-Fluorophenyl) | 5 |
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory mechanisms:
- Cell Line Utilization : RAW 264.7 cells treated with different concentrations of the compound showed a dose-dependent decrease in NO production.
- Mechanistic Insights : The inhibition of NF-κB was linked to the compound's ability to interfere with upstream signaling pathways.
| Concentration (µM) | NO Production (µM) | % Inhibition |
|---|---|---|
| 0 | 25 | - |
| 10 | 15 | 40 |
| 50 | 5 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
